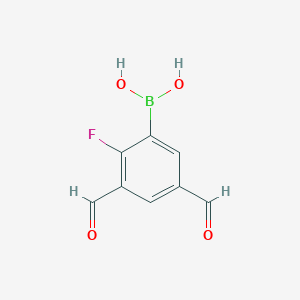

(2-Fluoro-3,5-diformylphenyl)boronic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2-fluoro-3,5-diformylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO4/c10-8-6(4-12)1-5(3-11)2-7(8)9(13)14/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXARFPYUGQNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C=O)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584586 | |

| Record name | (2-Fluoro-3,5-diformylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870778-85-1 | |

| Record name | (2-Fluoro-3,5-diformylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Fluorinated and Diformylphenyl Boronic Acids: Synthesis, Properties, and Applications in Modern Research

Introduction

This technical document details the physicochemical properties, synthesis protocols, and key applications of these valuable chemical entities. It is intended to serve as a resource for researchers, chemists, and professionals in the pharmaceutical and materials science sectors, providing both foundational knowledge and practical insights into their use.

Physicochemical Properties of Related Phenylboronic Acids

The introduction of fluorine and formyl groups onto a phenylboronic acid scaffold significantly influences the molecule's reactivity, acidity, and potential for intermolecular interactions. The following table summarizes the key quantitative data for several relevant compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (3,5-Diformylphenyl)boronic acid | 480424-62-2 | C₈H₇BO₄ | 177.95 | 255 - 259 (dec.)[1] |

| 2-Fluorophenylboronic acid | 1993-03-9 | C₆H₆BFO₂ | 139.92 | 101 - 110[2] |

| 3,5-Difluorophenylboronic acid | 156545-07-2 | C₆H₅BF₂O₂ | 157.91 | 210 - 217[3] |

| 3-Fluoro-2-Formylphenylboronic Acid | 871126-15-7 | C₇H₆BFO₃ | 167.93 | Not available |

| 2-Fluoro-3-methoxyphenylboronic acid | 352303-67-4 | C₇H₈BFO₃ | 169.95 | 117 - 122 |

| (3,5-Difluoro-2-methoxyphenyl)boronic acid | 737000-76-9 | C₇H₇BF₂O₃ | 187.94 | ~200[4] |

Core Applications in Research and Development

Fluorinated and diformylphenyl boronic acids are highly valued for their utility in constructing complex organic molecules. Their bifunctional nature allows for sequential or orthogonal chemical transformations, making them powerful tools in several areas of research.

Drug Discovery and Medicinal Chemistry

In the realm of drug discovery, the strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability and bioavailability.[5][6] The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes, leading to a longer half-life of the drug in the body.[5]

Phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling .[7][8] This reaction facilitates the formation of carbon-carbon bonds between aryl groups, a common structural motif in many pharmaceutical agents. The formyl groups on the phenyl ring offer a reactive handle for further chemical modifications, enabling the synthesis of diverse chemical libraries for high-throughput screening.[7]

Furthermore, some 2-formylphenylboronic acids have demonstrated antimicrobial activity.[9][10] This is attributed to their ability to isomerize into a cyclic benzoxaborole form, which can inhibit essential bacterial enzymes like leucyl-tRNA synthetase (LeuRS).[9]

Materials Science: Covalent Organic Frameworks (COFs)

(3,5-Diformylphenyl)boronic acid is a key building block in the synthesis of Covalent Organic Frameworks (COFs).[1][11] COFs are a class of porous crystalline polymers with a wide range of potential applications, including gas storage, catalysis, and sensing. The boronic acid and aldehyde functionalities of molecules like (3,5-diformylphenyl)boronic acid can undergo condensation reactions with complementary monomers to form highly ordered, porous structures.[11]

Experimental Protocols

Representative Suzuki-Miyaura Cross-Coupling Reaction

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone application for the boronic acids discussed herein.

Objective: To synthesize a biaryl compound from an aryl halide and a phenylboronic acid derivative.

Materials:

-

Aryl halide (e.g., 4-iodoanisole)

-

Phenylboronic acid derivative (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd/C, 10 wt. %)[8]

-

Base (e.g., K₂CO₃)[8]

-

Solvent (e.g., Dimethylformamide - DMF)[8]

-

Adapted domestic microwave oven for refluxing[8]

Procedure:

-

In a reaction vessel suitable for microwave synthesis, combine the aryl halide (1.0 mmol), the phenylboronic acid (1.5 mmol), the palladium catalyst (1.4 mol% of Pd), and the base (2.0 mmol).[8]

-

Add the solvent (8 mL) to the mixture.

-

Place the reaction vessel in the microwave oven and reflux under air for a predetermined time (e.g., 30-90 minutes).[8]

-

After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired biaryl compound.

Visualizations of Key Processes

To further elucidate the utility of these compounds, the following diagrams illustrate fundamental reaction pathways and structural formations.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Figure 2: Synthesis of a Covalent Organic Framework (COF).

References

- 1. ossila.com [ossila.com]

- 2. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. (3,5-Difluoro-2-methoxyphenyl)boronic Acid CAS 737000-76-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. nbinno.com [nbinno.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. nbinno.com [nbinno.com]

- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Guide to the Predicted Spectral Properties and Analysis of (2-Fluoro-3,5-diformylphenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest data review, specific experimental spectral data for (2-Fluoro-3,5-diformylphenyl)boronic acid is not publicly available. This guide provides a predictive analysis based on the known spectral properties of structurally related compounds, including 2-fluorophenylboronic acid, 3,5-diformylphenylboronic acid, and other substituted phenylboronic acids. The information herein is intended to serve as a reference for researchers aiming to synthesize and characterize this compound.

Predicted Spectral Data

The spectral characteristics of this compound are predicted by considering the electronic effects of its three substituents on the phenyl ring. The fluorine atom is an ortho, para-director and is strongly electronegative. The two formyl groups and the boronic acid group are meta-directors and electron-withdrawing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. Spectra are referenced to a standard solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Notes |

| H-4 | ~8.2 - 8.4 | Doublet of Doublets (dd) or Multiplet (m) | ³J(H,H) ≈ 2-3 Hz, ⁴J(H,F) ≈ 4-6 Hz | This proton is ortho to one formyl group and para to the other, and meta to the fluorine. It will be significantly deshielded. |

| H-6 | ~8.0 - 8.2 | Doublet of Doublets (dd) or Multiplet (m) | ³J(H,H) ≈ 2-3 Hz, ³J(H,F) ≈ 8-10 Hz | This proton is ortho to a formyl group and the fluorine atom, leading to deshielding and characteristic H-F coupling. |

| -CHO (C3) | ~10.2 - 10.4 | Singlet (s) | - | Aldehyde proton chemical shifts are highly characteristic and appear far downfield. |

| -CHO (C5) | ~10.2 - 10.4 | Singlet (s) | - | Expected to be in a similar region to the other aldehyde proton. |

| -B(OH)₂ | ~8.0 - 8.5 | Broad Singlet (br s) | - | The boronic acid protons are acidic and their signal is often broad. It can exchange with water in the solvent. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C1-B(OH)₂ | ~130 - 135 | The signal for the carbon attached to boron can be broad or unobserved due to quadrupolar relaxation of the boron nucleus.[1] |

| C2-F | ~160 - 165 (d, ¹J(C,F) ≈ 240-250 Hz) | The direct C-F coupling constant is very large. |

| C3-CHO | ~135 - 140 | Aromatic carbon attached to a formyl group. |

| C4 | ~125 - 130 | Aromatic CH. |

| C5-CHO | ~138 - 142 | Aromatic carbon attached to a formyl group. |

| C6 | ~118 - 122 (d, ²J(C,F) ≈ 20-25 Hz) | Aromatic CH with a significant two-bond coupling to fluorine. |

| -CHO (Carbonyls) | ~190 - 195 | The carbonyl carbons of aldehydes appear at very low field. |

Table 3: Predicted ¹⁹F and ¹¹B NMR Spectral Data

| Nucleus | Predicted δ (ppm) | Notes |

| ¹⁹F | ~(-110) to (-125) | The chemical shift is influenced by the ortho-boronic acid and ortho-formyl groups. |

| ¹¹B | ~28 - 33 | This range is characteristic of trigonal (sp²) arylboronic acids.[2] The signal is typically broad. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Boronic Acid) | 3200 - 3500 | Strong, Broad | Associated with hydrogen-bonded dimers. |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H stretch (Aldehyde) | 2720 - 2780 and 2820 - 2880 | Medium to Weak | The pair of peaks is highly characteristic of an aldehyde C-H bond.[3][4][5] |

| C=O stretch (Aldehyde) | 1690 - 1710 | Strong, Sharp | Conjugation to the aromatic ring lowers the frequency compared to saturated aldehydes.[3][4][6] |

| C=C stretch (Aromatic) | 1580 - 1610 | Medium to Strong | |

| B-O stretch (Boronic Acid) | 1330 - 1380 | Strong | |

| C-F stretch | 1150 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data

| Analysis | Predicted Result | Notes |

| Molecular Formula | C₈H₇BFO₄ | |

| Molecular Weight | 196.95 g/mol | |

| Ionization Mode | ESI- or ESI+ | In negative mode, the deprotonated molecule [M-H]⁻ would be observed.[7] Boronic acids can be analyzed without derivatization.[7] |

| Expected Molecular Ion | m/z ≈ 197 ([M+H]⁺), 196 (M⁺), 195 ([M-H]⁻) | The exact mass will show a characteristic isotopic pattern due to the presence of ¹⁰B and ¹¹B isotopes. |

| Key Fragmentation Patterns | [M-H₂O]⁺, [M-B(OH)₂]⁺, [M-CHO]⁺ | Loss of water is a common fragmentation for boronic acids. Loss of the entire boronic acid group or an aldehyde group is also plausible. |

Proposed Experimental Protocols

Proposed Synthesis

A plausible synthetic route starts from 2-fluoro-1,3,5-tribromobenzene. The strategy involves sequential lithiation and functionalization.

Step 1: Synthesis of 3,5-Dibromo-2-fluorobenzaldehyde

-

Dissolve 2-fluoro-1,3,5-tribromobenzene (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.0 eq, 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction with 1 M HCl (aq).

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3,5-dibromo-2-fluorobenzaldehyde.

Step 2: Synthesis of 2-Fluoro-3,5-diformylbromobenzene

-

Repeat the procedure from Step 1, using 3,5-dibromo-2-fluorobenzaldehyde (1.0 eq) as the starting material. This second lithiation is expected to occur at the remaining bromine position most activated for exchange.

Step 3: Synthesis of this compound

-

Dissolve 2-fluoro-3,5-diformylbromobenzene (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

-

Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir for 1 hour at -78 °C.

-

Add triisopropyl borate (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the mixture with 2 M HCl (aq) and stir vigorously for 4-6 hours to hydrolyze the borate ester.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol or ethyl acetate/hexanes).

Characterization and Analysis

-

NMR Spectroscopy: Dissolve the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a 400 MHz or higher spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum using an ATR-FTIR spectrometer on the solid sample.

-

Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source to confirm the exact mass and molecular formula.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Spectral Analysis Workflow

References

- 1. rsc.org [rsc.org]

- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

An In-depth Technical Guide on the Reactivity of (2-Fluoro-3,5-diformylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoro-3,5-diformylphenyl)boronic acid is a multifunctional aromatic compound of significant interest in synthetic chemistry and drug discovery. Its unique substitution pattern, featuring a boronic acid, two aldehyde functionalities, and a fluorine atom, offers a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the fluorine and formyl groups enhances the Lewis acidity of the boronic acid, influencing its reactivity and potential applications. This guide provides a comprehensive overview of the core reactivity of this compound, drawing on data from analogous compounds to predict its chemical behavior. Detailed discussions on its synthesis, the reactivity of its functional groups, and potential applications are presented, supported by structured data and reaction diagrams.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The introduction of multiple functional groups onto the phenylboronic acid scaffold dramatically expands its synthetic utility. This compound presents a particularly rich chemical profile. The ortho-fluoro substituent is known to modulate the acidity and reactivity of the boronic acid group. The two aldehyde groups, positioned meta to each other, are gateways for a variety of chemical transformations, including condensations, oxidations, and reductions, allowing for the facile introduction of further molecular complexity.

This technical guide will delve into the anticipated reactivity of this molecule, providing a theoretical and practical framework for its use in research and development.

Predicted Physicochemical Properties and Data

Table 1: Physicochemical Properties of Analogous Phenylboronic Acids

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (3,5-Diformylphenyl)boronic acid | 480424-62-2 | C₈H₇BO₄ | 177.95 | --- |

| 2-Fluorophenylboronic acid[1] | 1993-03-9 | C₆H₆BFO₂ | 139.92 | 101-110 |

| 3,5-Difluorophenylboronic acid[2] | 156545-07-2 | C₆H₅BF₂O₂ | 157.91 | 210-217 |

| 2-Formylphenylboronic acid | 4531-93-9 | C₇H₇BO₃ | 149.94 | 125-130 |

Table 2: Acidity Constants (pKa) of Relevant Phenylboronic Acids

| Compound | pKa | Comments |

| Phenylboronic acid | 8.86 | Unsubstituted reference.[3] |

| 4-Fluorophenylboronic acid | 8.77 | Minimal electronic effect in the para position.[4] |

| 2-Fluorophenylboronic acid | ~7.8 (in acetylated form) | Ortho-fluoro group increases acidity.[5] |

| 2-Formylphenylboronic acids | Significantly increased acidity | Strong resonance effect of the formyl group.[3][4] |

| Fluoro-substituted 1,2-diboronic acids | 3.0–5.3 | Demonstrates a strong synergistic acidifying effect.[4] |

Note: The pKa values can vary depending on the solvent and method of determination.

Synthesis

A plausible synthetic route to this compound would likely commence from a readily available, appropriately substituted benzene derivative. A potential pathway is outlined below.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: General Procedure for Borylation via Lithium-Halogen Exchange

Disclaimer: This is a generalized protocol and requires optimization for the specific substrate.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with the starting aryl bromide (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again keeping the temperature below -70 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Core Reactivity

Reactivity of the Boronic Acid Group

The boronic acid moiety is a versatile functional group, primarily known for its participation in Suzuki-Miyaura cross-coupling reactions. The presence of the ortho-fluoro and two meta-formyl groups, all of which are electron-withdrawing, is expected to increase the Lewis acidity of the boron center. This can influence the transmetalation step in the catalytic cycle.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Fluorinated arylboronic acids are also known to be effective catalysts in amidation reactions between carboxylic acids and amines.[6]

Reactivity of the Aldehyde Groups

The two aldehyde groups provide a rich platform for a multitude of chemical transformations. Their reactivity is characteristic of aromatic aldehydes.

-

Condensation Reactions: The aldehydes can readily undergo condensation reactions with amines to form imines (Schiff bases), with hydroxylamines to form oximes, and with hydrazines to form hydrazones. These reactions are often reversible and can be used in the construction of dynamic covalent systems.[7]

-

Wittig and Related Reactions: Reaction with phosphorus ylides (Wittig reaction) or related reagents can be used to form alkenes.

-

Reductive Amination: The aldehydes can be converted to amines via reductive amination.

-

Oxidation and Reduction: The aldehydes can be oxidized to carboxylic acids or reduced to alcohols.

Tautomeric Equilibrium: The Benzoxaborole Form

A key feature of 2-formylphenylboronic acids is their ability to exist in equilibrium with a cyclic hemiacetal form, a 3-hydroxybenzoxaborole.[3][4][8] This equilibrium is influenced by the solvent and the electronic nature of other substituents on the aromatic ring. The presence of a fluorine atom at the 2-position and another formyl group at the 5-position in the target molecule would likely influence this equilibrium. The cyclic form can exhibit distinct reactivity and biological activity compared to the open-chain form.[8]

Caption: Tautomeric equilibrium between the open-chain and cyclic benzoxaborole forms.

Potential Applications

The multifunctionality of this compound makes it a valuable building block in several areas:

-

Medicinal Chemistry: The boronic acid group is a known pharmacophore, and the overall scaffold can be elaborated to synthesize novel drug candidates. Fluorine incorporation is a common strategy to enhance the metabolic stability and binding affinity of pharmaceuticals.[9]

-

Materials Science: The diformyl functionality allows for its use as a linker in the synthesis of Covalent Organic Frameworks (COFs) and other porous materials.[7] Such materials have applications in gas storage, catalysis, and sensing.

-

Supramolecular Chemistry: The ability to form reversible covalent bonds (imines, boronic esters) makes it an excellent candidate for the construction of self-healing materials, hydrogels, and molecular sensors.[7]

Conclusion

This compound, while not extensively documented, represents a molecule of high synthetic potential. By understanding the intrinsic reactivity of its constituent functional groups—the boronic acid, the aldehydes, and the fluorine substituent—researchers can harness its capabilities for the development of novel molecules and materials. The principles and data outlined in this guide, derived from closely related compounds, provide a solid foundation for initiating research and development efforts centered on this versatile chemical entity. Further experimental investigation is warranted to fully elucidate the unique properties and reactivity of this promising compound.

References

- 1. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Difluorophenylboronic acid | 156545-07-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ossila.com [ossila.com]

- 8. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

A Technical Guide to the Solubility of (2-Fluoro-3,5-diformylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2-Fluoro-3,5-diformylphenyl)boronic acid. Due to the limited availability of specific experimental solubility data for this compound in public literature, this document focuses on established methodologies for solubility determination, expected solubility trends based on related compounds, and the potential applications of this molecule in research and development.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for predicting its solubility behavior. While specific data is scarce, properties of related compounds provide valuable insights.

| Property | Value/Prediction | Source/Rationale |

| Molecular Formula | C₈H₆BFO₄ | Calculated |

| Molecular Weight | 195.94 g/mol | Calculated |

| Melting Point | Data not available | General boronic acids can dehydrate upon heating.[1] |

| pKa | Data not available | The presence of electron-withdrawing fluoro and formyl groups is expected to increase the Lewis acidity compared to phenylboronic acid.[2] |

| LogP | Data not available | The presence of polar formyl and boronic acid groups suggests moderate lipophilicity. |

| Water Solubility | Predicted to be low | Arylboronic acids generally have low water solubility.[3] The polar functional groups may slightly enhance aqueous solubility compared to unsubstituted phenylboronic acid. |

| Organic Solvent Solubility | Predicted to be higher in polar aprotic solvents | Boronic acids often show good solubility in ethers (like THF, dioxane) and ketones (like acetone), and moderate solubility in chloroform.[1] |

Experimental Protocols for Solubility Determination

The following are detailed experimental protocols that can be employed to determine the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound at equilibrium.[4]

Objective: To find the maximum concentration of the compound that can be dissolved in a specific solvent at a given temperature under equilibrium conditions.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, DMSO, ethanol)

-

Volumetric flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Procedure:

-

Preparation: Prepare a stock solution of the compound in a suitable organic solvent for HPLC calibration. Create a calibration curve by preparing a series of standards of known concentrations.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed flask. The presence of undissolved solid is crucial.

-

Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Data Interpretation: The concentration determined by HPLC represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.[5][6]

Objective: To measure the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

Procedure:

-

Plate Preparation: Using an automated liquid handler, dispense the DMSO stock solution into the wells of a microtiter plate.

-

Addition of Aqueous Buffer: Rapidly add the aqueous buffer to the wells containing the DMSO stock solution. The final DMSO concentration should typically be low (e.g., 1-5%).

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. Alternatively, after centrifugation of the plate, the concentration in the supernatant can be measured by UV-Vis spectroscopy.

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Applications and Experimental Workflows

This compound is a versatile building block in organic synthesis, particularly for the construction of complex molecules.

Role in Synthesis of Covalent Organic Frameworks (COFs)

The diformyl and boronic acid functionalities make this compound an excellent candidate for the synthesis of Covalent Organic Frameworks (COFs). The boronic acid can undergo self-condensation to form boroxine rings, and the aldehyde groups can react with amines to form imine linkages, creating a porous, crystalline polymer.

Below is a diagram illustrating a general workflow for the synthesis of a COF using this compound and a generic triamine linker.

Use in Multi-component Reactions

The aldehyde and boronic acid groups can participate in various multi-component reactions to build molecular complexity in a single step. For instance, in a Petasis-type reaction, the boronic acid could react with an amine and an alpha-hydroxy acid.

The diagram below illustrates the logical relationship in a hypothetical multi-component reaction.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for its determination. Researchers can employ the detailed equilibrium and kinetic solubility protocols to generate reliable data. Based on the properties of analogous compounds, it is predicted to have low aqueous solubility but higher solubility in polar organic solvents. Its unique trifunctional nature makes it a valuable precursor in the synthesis of advanced materials like COFs and in the development of novel chemical entities through multi-component reactions. The experimental workflows and logical diagrams provided herein serve as a foundation for designing synthetic routes and understanding the potential applications of this versatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. who.int [who.int]

- 5. Solubility Test | AxisPharm [axispharm.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Literature review of fluorinated phenylboronic acids

An In-depth Technical Guide to Fluorinated Phenylboronic Acids for Researchers, Scientists, and Drug Development Professionals.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties, including its high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pharmacokinetic profile.[1][2][3] Phenylboronic acids, meanwhile, are highly versatile building blocks in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.[2][4][5]

The convergence of these two chemical motifs in fluorinated phenylboronic acids creates a powerful class of compounds with enhanced properties and broad applicability. The electron-withdrawing nature of fluorine modulates the Lewis acidity of the boron center, impacting reactivity and interaction with biological targets.[2][4][6] This guide provides a comprehensive literature review of fluorinated phenylboronic acids, detailing their synthesis, physicochemical properties, and diverse applications, with a focus on drug discovery and molecular imaging.

Physicochemical Properties of Fluorinated Phenylboronic Acids

The introduction of fluorine substituents onto the phenyl ring has a profound effect on the electronic and structural properties of phenylboronic acids.

Acidity (pKa)

A crucial property of boronic acids is their Lewis acidity, which is essential for their interaction with biological molecules and their reactivity in chemical synthesis.[4][7] The introduction of electron-withdrawing fluorine atoms generally increases the acidity (lowers the pKa) of the boronic acid.[4][6][8] This effect is dependent on the number and position of the fluorine substituents.[4]

The pKa values for fluorinated phenylboronic acids typically range from 6.17 to 8.77.[4] The position of the fluorine atom has a significant influence; the effect is weakest in the para position due to a balance of inductive and resonance effects, while the acidity increases in the meta and ortho positions.[4] For instance, 2,3,4,6-tetrafluorophenylboronic acid exhibits a very low pKa of 6.17, whereas 4-fluorophenylboronic acid has a higher pKa of 8.77.[4] Similarly, trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups also significantly increase acidity due to their strong inductive effects.[4][6][8]

Table 1: Acidity (pKa) of Selected Fluorinated Phenylboronic Acids

| Compound | pKa | Reference |

| Phenylboronic Acid | 8.8 | [4] (Implied) |

| 4-Fluorophenylboronic acid | 8.77 | [4] |

| 3-Fluorophenylboronic acid | 8.35 | [4] (Implied) |

| 2-Fluorophenylboronic acid | 8.70 | [4] (Implied) |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [4] |

| 4-(Trifluoromethyl)phenylboronic acid | 7.55 | [6] (Implied) |

| 3-(Trifluoromethyl)phenylboronic acid | 7.82 | [6] (Implied) |

| 2-(Trifluoromethyl)phenylboronic acid | 8.16 | [6] |

Note: pKa values can vary slightly depending on the measurement conditions.

Structural and Spectroscopic Properties

Structural studies, often employing X-ray crystallography, reveal that fluorine substitution can influence crystal packing through hydrogen bonding and other non-covalent interactions.[6] In the solid state, many phenylboronic acids form hydrogen-bonded dimers.[6] Spectroscopic characterization is crucial, with 1H, 13C, 11B, and 19F NMR spectroscopy being standard techniques for confirming the structure and purity of these compounds.[6]

Synthesis of Fluorinated Phenylboronic Acids

The synthesis of fluorinated phenylboronic acids can be challenging due to the potential for protodeboronation (loss of the boronic acid group), especially under basic conditions with polyfluorinated substrates.[9] However, several reliable methods have been developed.

General Synthetic Workflow

The most common laboratory-scale synthesis involves the reaction of a fluorinated aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate ester. This process is a foundational method for creating the C-B bond.

Caption: General workflow for the synthesis of fluorinated phenylboronic acids.

Key Experimental Protocols

Protocol 1: Synthesis of 4-Fluorophenylboronic Acid via Grignard Reaction

-

Apparatus Setup: A three-necked, flame-dried flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings.

-

Grignard Formation: A solution of 4-bromofluorobenzene in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C and a solution of trimethyl borate in anhydrous THF is added dropwise. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of aqueous sulfuric acid.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization to afford 4-fluorophenylboronic acid.

Protocol 2: Palladium-Catalyzed C-H Borylation

This method allows for the direct conversion of a C-H bond to a C-B bond, offering an atom-economical alternative.

-

Reaction Setup: A reaction vessel is charged with the fluorinated arene, a boron source (e.g., bis(pinacolato)diboron, B2pin2), a palladium catalyst (e.g., Pd(OAc)2), and a ligand (e.g., a phosphine ligand).

-

Solvent and Conditions: An appropriate solvent is added, and the mixture is heated under an inert atmosphere for a specified time until the reaction is complete (monitored by GC-MS or TLC).

-

Workup and Purification: The reaction mixture is cooled, filtered, and the solvent is removed in vacuo. The resulting boronate ester is then hydrolyzed with an aqueous acid to yield the fluorinated phenylboronic acid, which is purified by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated phenylboronic acids are invaluable in pharmaceutical research due to their ability to enhance drug properties.[2][5][10]

Building Blocks for Complex Molecules

The primary application is in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl systems, which are common motifs in pharmaceuticals.[1][2][4] The fluorine and boronic acid functionalities provide handles for creating molecules with improved metabolic stability and binding affinity.[2][11]

Caption: The Suzuki-Miyaura coupling reaction using a fluorinated phenylboronic acid.

Enzyme Inhibition and Drug Delivery

Boronic acids are known to act as inhibitors of certain enzymes, most notably proteases. Bortezomib, a non-fluorinated boronic acid, is a successful anticancer drug that inhibits the proteasome.[5] The introduction of fluorine can modify the selectivity and potency of such inhibitors.[5] Additionally, fluorinated phenylboronic acids are used in drug delivery systems. For example, polymers functionalized with these acids can recognize sialic acid, which is overexpressed on some cancer cells, enabling targeted drug delivery.[12]

Application in Positron Emission Tomography (PET) Imaging

A significant and growing application of fluorinated phenylboronic acids is in the synthesis of PET radiotracers.[8][13] PET is a powerful non-invasive imaging technique that requires molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F).[14][15]

¹⁸F-Labeling and PET Tracers

The development of methods for the late-stage ¹⁸F-fluorination of arylboronic acids has been a major advance.[14][16] Copper-mediated radiofluorination allows for the efficient synthesis of ¹⁸F-labeled arenes from their corresponding boronic acid precursors.[14]

This chemistry has been used to synthesize clinically relevant PET tracers. For example, fluoride-labeled boronophenylalanine (F-BPA) is used in imaging for boron neutron capture therapy (BNCT) and for differentiating between glioblastoma tumor progression and radiation necrosis.[17][18]

Caption: Workflow for the synthesis and use of an [¹⁸F]-labeled PET tracer.

Protocol 3: Copper-Mediated Radiofluorination of a Phenylboronic Acid

-

Reagent Preparation: A solution of the boronic acid precursor, a copper catalyst (e.g., copper(II) triflate), and a base (e.g., pyridine) is prepared in a suitable solvent like DMF or DMA.

-

¹⁸F-Labeling: No-carrier-added K[¹⁸F]F is produced via cyclotron and prepared as a K[¹⁸F]F-Kryptofix 2.2.2 complex. The azeotropically dried complex is added to the precursor solution.

-

Reaction: The reaction vessel is sealed and heated (e.g., at 110-130 °C) for 15-20 minutes.

-

Purification: The crude reaction mixture is diluted and purified using semi-preparative HPLC to isolate the ¹⁸F-labeled product.

-

Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution (e.g., saline with ethanol) for injection.

Applications in Sensors and Materials Science

Chemical Sensors

The ability of boronic acids to bind with diols, such as sugars, makes them excellent candidates for glucose sensors.[19][20] Fluorination enhances their acidity, allowing for stronger binding at physiological pH.[8] They are also used to develop fluorescent probes for the detection of fluoride ions, where the interaction of fluoride with the boronic acid group causes a measurable change in the fluorescence spectrum.[21]

Caption: Reversible binding of a fluorinated phenylboronic acid with a cis-diol.

Materials Science

In materials science, the trifluoromethyl group is particularly advantageous.[11][22] Incorporating 4-(trifluoromethyl)phenylboronic acid into polymers or coatings can significantly improve their thermal stability and chemical resistance, making them suitable for high-performance applications in demanding environments.[22] The versatility of Suzuki-Miyaura coupling allows for the straightforward integration of these fluorinated units into various polymer backbones.[1][22]

Conclusion

Fluorinated phenylboronic acids represent a class of compounds with exceptional utility across multiple scientific disciplines. The synergistic effect of fluorine substitution and the boronic acid moiety imparts unique physicochemical properties, most notably enhanced Lewis acidity and modified reactivity. These attributes have been successfully leveraged in the synthesis of pharmaceuticals, the development of advanced PET imaging agents for diagnosing and monitoring disease, the creation of sensitive chemical sensors, and the fabrication of high-performance materials. As synthetic methodologies continue to advance, the accessibility and application of these powerful chemical tools are poised to expand, promising further innovations in medicine, diagnostics, and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. japsonline.com [japsonline.com]

- 13. scite.ai [scite.ai]

- 14. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pharmacyjournal.org [pharmacyjournal.org]

- 17. Evaluation of fluoride-labeled boronophenylalanine-PET imaging for the study of radiation effects in patients with glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for Covalent Organic Framework Synthesis using (2-Fluoro-3,5-diformylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a Covalent Organic Framework (COF) using a bifunctional building block, analogous to (2-Fluoro-3,5-diformylphenyl)boronic acid. The protocol is based on the synthesis of NTU-COF-1, which utilizes 4-formylphenylboronic acid, a structurally similar monomer containing both a boronic acid and an aldehyde functional group. This allows for the formation of a COF with dual linkage types: boroxine rings from the self-condensation of boronic acids and imine linkages from the reaction of aldehydes with an amine linker.

Introduction to Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity.[1] They are constructed from organic building blocks linked by strong covalent bonds. The unique properties of COFs, such as high thermal stability, low density, and large surface area, make them promising materials for a variety of applications, including gas storage, catalysis, and drug delivery.[2]

The use of building blocks with multiple, different functional groups, such as this compound, allows for the creation of COFs with complex and highly functionalized pore environments. The fluorine substitution can further enhance the material's properties, for instance, by modulating its electronic characteristics or intermolecular interactions.

Synthesis of a Boronic Acid and Imine-Linked COF

This section details the solvothermal synthesis of a COF analogous to the potential product from this compound and a triamine linker. The following protocol is adapted from the synthesis of NTU-COF-1.[3]

Reaction Scheme

Caption: Synthesis of NTU-COF-1 from its organic building blocks.

Experimental Protocol

Materials:

-

4-formylphenylboronic acid (FPBA)

-

1,3,5-tris(4-aminophenyl)benzene (TAPB)

-

1,4-Dioxane (anhydrous)

-

Mesitylene (anhydrous)

-

Acetone (ACS grade)

Procedure:

-

In a Pyrex tube, add 4-formylphenylboronic acid and 1,3,5-tris(4-aminophenyl)benzene.

-

Add a 1:1 (v/v) mixture of anhydrous 1,4-dioxane and mesitylene to the tube.

-

Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.

-

Seal the tube under vacuum.

-

Heat the sealed tube in an oven at 120 °C for 3 days.

-

After cooling to room temperature, an orange crystalline solid should be present.

-

Isolate the solid by filtration.

-

Wash the solid thoroughly with anhydrous acetone.

-

Dry the product under vacuum to yield the COF.

Characterization Data

The resulting COF should be characterized to confirm its structure and porosity. Key characterization techniques and expected results for a material like NTU-COF-1 are summarized below.

| Characterization Technique | Expected Result for NTU-COF-1[3] |

| Powder X-Ray Diffraction (PXRD) | Crystalline material with strong diffraction peaks at 4.02°, 6.96°, 8.04°, 10.64°, and 25.52°. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Disappearance of the hydroxyl band from the boronic acid. Appearance of B-O, B-C, and B₃O₃ vibrational bands. |

| Thermogravimetric Analysis (TGA) | Thermally stable up to approximately 300 °C. |

| Nitrogen Adsorption-Desorption | Low N₂ uptake and a small surface area. |

Potential Applications in Drug Development

COFs derived from functionalized building blocks like this compound have significant potential in the field of drug development. Their porous nature and the ability to introduce specific chemical functionalities make them attractive candidates for various applications.

Drug Delivery

The tunable pore sizes and high surface areas of COFs make them suitable as carriers for therapeutic agents. The introduction of functional groups within the pores can be used to control the loading and release of drug molecules. For instance, the fluorine atoms and the dual boroxine/imine linkages in a COF synthesized from this compound could offer specific interactions with drug molecules, leading to tailored release profiles.

Biocatalysis

The crystalline and porous structure of COFs allows for the precise positioning of catalytic sites. This makes them excellent candidates for use as biocatalysts, mimicking the function of enzymes. The functional groups within the COF pores can be designed to create an environment that facilitates specific biochemical reactions, which is of interest in the synthesis of pharmaceuticals.

Biosensing

The photophysical or electronic properties of COFs can be modulated by the adsorption of guest molecules. This characteristic can be exploited for the development of highly sensitive and selective biosensors. A COF with specific binding sites could be designed to detect biomarkers relevant to disease diagnosis or to monitor the concentration of a drug in a biological system.

Logical Workflow for COF Synthesis and Application

The following diagram illustrates the general workflow from the selection of building blocks to the final application of the synthesized COF.

Caption: General workflow for the synthesis and application of a COF.

References

Application Notes and Protocols: (2-Fluoro-3,5-diformylphenyl)boronic acid as a Versatile Building Block for Porous Organic Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. These features make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The strategic selection of monomeric building blocks allows for the precise control of the resulting polymer's properties.

(2-Fluoro-3,5-diformylphenyl)boronic acid is a trifunctional building block with significant potential for the synthesis of novel POPs. The presence of two formyl groups and one boronic acid group on a fluorinated phenyl ring offers multiple reaction pathways for polymerization. The fluorine substituent can enhance the polymer's stability, hydrophobicity, and affinity for specific guest molecules. The aldehyde functionalities are reactive towards amine linkers to form stable imine bonds, while the boronic acid moiety can undergo self-condensation or reaction with diols to form boronate esters. This application note provides a hypothetical framework for the synthesis and application of a porous organic polymer derived from this promising but underexplored monomer.

Hypothetical Porous Organic Polymer: F-DFP-POP

For the purpose of these application notes, we will consider a hypothetical imine-linked porous organic polymer, designated as F-DFP-POP . This polymer is conceptualized to be synthesized through the condensation reaction between this compound and a multifunctional amine linker, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB). The resulting POP would possess a porous, three-dimensional network structure with fluorine and boronic acid functionalities integrated into the framework.

Expected Properties and Characterization Data

The properties of F-DFP-POP are anticipated to be influenced by the fluorinated and boronic acid-containing building block. The following table summarizes the expected quantitative data for F-DFP-POP, based on typical values reported for analogous imine-linked POPs and fluorinated POPs.

| Property | Expected Value | Characterization Technique |

| BET Surface Area | 800 - 1500 m²/g | Nitrogen Physisorption |

| Pore Volume | 0.5 - 1.2 cm³/g | Nitrogen Physisorption |

| Pore Size | 1.0 - 2.5 nm | Nitrogen Physisorption (BJH/NLDFT) |

| Thermal Stability (TGA) | > 400 °C (N₂ atmosphere) | Thermogravimetric Analysis |

| CO₂ Adsorption Capacity | 2.0 - 4.0 mmol/g (at 273 K/1 bar) | Gas Adsorption Analyzer |

| H₂ Adsorption Capacity | 1.0 - 1.8 wt% (at 77 K/1 bar) | Gas Adsorption Analyzer |

Experimental Protocols

Protocol 1: Synthesis of F-DFP-POP

This protocol describes the solvothermal synthesis of the hypothetical F-DFP-POP via an imine condensation reaction.

Materials:

-

This compound (Monomer A)

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB, Monomer B)

-

1,4-Dioxane (anhydrous)

-

Mesitylene (anhydrous)

-

6 M Aqueous Acetic Acid

-

N,N-Dimethylformamide (DMF)

-

Acetone

-

Methanol

-

Pyrex tube with a screw cap

Procedure:

-

In a Pyrex tube, add this compound (e.g., 0.1 mmol, 18.2 mg) and 1,3,5-tris(4-aminophenyl)benzene (e.g., 0.067 mmol, 23.5 mg).

-

Add a mixture of anhydrous 1,4-dioxane (1.0 mL) and anhydrous mesitylene (1.0 mL) to the tube.

-

Add 6 M aqueous acetic acid (0.1 mL) as a catalyst.

-

Sonicate the mixture for 10 minutes to ensure homogeneity.

-

Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and seal the tube.

-

Heat the sealed tube in an oven at 120 °C for 72 hours.

-

After cooling to room temperature, collect the precipitated solid by filtration.

-

Wash the solid with N,N-dimethylformamide (3 x 20 mL), acetone (3 x 20 mL), and methanol (3 x 20 mL).

-

Dry the polymer in a vacuum oven at 150 °C for 24 hours to obtain the final product, F-DFP-POP.

Protocol 2: Application in CO₂ Capture

This protocol outlines the procedure for evaluating the CO₂ adsorption performance of F-DFP-POP.

Materials and Equipment:

-

Activated F-DFP-POP sample

-

Volumetric gas adsorption analyzer

-

High-purity CO₂ gas (99.999%)

-

High-purity He gas (99.999%) for dead volume measurement

-

Sample tube

-

Heating mantle and temperature controller

Procedure:

-

Place a precisely weighed amount of the activated F-DFP-POP sample (e.g., 100-150 mg) into a sample tube.

-

Attach the sample tube to the degassing port of the gas adsorption analyzer.

-

Degas the sample at 150 °C under high vacuum for at least 12 hours to remove any adsorbed guest molecules.

-

After degassing, weigh the sample tube again to determine the exact mass of the activated sample.

-

Transfer the sample tube to the analysis port of the instrument.

-

Perform a free-space measurement using helium gas at both liquid nitrogen (77 K) and ambient temperatures.

-

Measure the CO₂ adsorption isotherm at 273 K (ice-water bath) and 298 K (thermostatted water bath) over a pressure range of 0 to 1.2 bar.

-

The instrument will automatically dose known amounts of CO₂ gas into the sample tube and record the equilibrium pressure.

-

The amount of adsorbed gas is calculated from the pressure difference.

-

The adsorption data is then used to calculate the CO₂ uptake capacity of F-DFP-POP.

Potential Applications and Future Directions

The unique combination of fluorine and boronic acid functionalities in F-DFP-POP opens up a variety of potential applications beyond gas capture.

-

Catalysis: The Lewis acidic boronic acid sites could act as catalytic centers for various organic transformations.

-

Sensing: The electron-deficient nature of the fluorinated aromatic rings and the potential for boronic acid-diol interactions make these materials promising candidates for fluorescent sensors for anions or saccharides.

-

Drug Delivery: The porous structure and tunable surface chemistry could be exploited for the controlled loading and release of therapeutic agents.

Future research should focus on the actual synthesis and characterization of POPs from this compound to validate and expand upon the hypothetical framework presented here. Exploring different linker geometries and functionalities will undoubtedly lead to a new family of porous materials with tailored properties for specific applications in research and industry.

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (2-Fluoro-3,5-diformylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential palladium-catalyzed reactions involving (2-Fluoro-3,5-diformylphenyl)boronic acid, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of specific experimental data for this particular boronic acid in the current literature, the protocols and data presented herein are based on established methodologies for structurally related fluorinated and diformyl-substituted phenylboronic acids. These notes are intended to serve as a foundational guide for reaction development and optimization.

Introduction

This compound is a versatile building block in organic synthesis, particularly valuable for the construction of complex biaryl scaffolds. The presence of a fluorine atom can enhance the metabolic stability and pharmacokinetic properties of drug candidates, while the two formyl groups offer reactive sites for further chemical transformations, such as reductive amination, oxidation, or olefination. Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura reaction, are the most prominent methods for creating C(sp²)–C(sp²) bonds using this type of boronic acid.

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls, styrenes, and polyolefins. The reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.

Key Applications

The primary application of this compound in palladium-catalyzed reactions is the synthesis of functionalized biaryl compounds. These structures are prevalent in:

-

Medicinal Chemistry: As core scaffolds in the design of novel therapeutic agents. The fluorine substituent can improve metabolic stability and binding affinity.

-

Materials Science: In the development of organic light-emitting diodes (OLEDs), polymers, and liquid crystals.

-

Agrochemicals: As key intermediates in the synthesis of pesticides and herbicides.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most relevant palladium-catalyzed transformation for this compound. A general reaction scheme is presented below:

General Reaction Scheme:

Where:

-

Ar-X is an aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf).

-

(HO)2B-Ar' is the boronic acid, in this case, this compound.

-

Pd(0) catalyst is a palladium complex, often generated in situ from a palladium(II) precursor.

-

Base is required to activate the boronic acid.

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is adapted from procedures for the coupling of functionalized arylboronic acids with aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture (e.g., 10 mL of 4:1 dioxane/water) via syringe.

-

Heat the reaction mixture to 80-100 °C with stirring for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

-

This compound

-

Aryl halide (bromide or chloride)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Cesium carbonate (Cs₂CO₃)

-

Solvent: Dimethylformamide (DMF) or 1,4-Dioxane

Procedure:

-

In a microwave vial, combine the aryl halide (0.5 mmol), this compound (0.6 mmol), and cesium carbonate (1.0 mmol).

-

Add Pd(dppf)Cl₂ (0.015 mmol, 3 mol%).

-

Add the degassed solvent (5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction to 120-150 °C for 15-60 minutes.

-

Monitor the reaction by TLC or LC-MS after cooling.

-

Work-up and purify as described in Protocol 1.

Data Presentation: Representative Suzuki-Miyaura Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various functionalized boronic acids with aryl halides, which can be considered analogous to reactions with this compound.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | 3-Formylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 1-Bromo-4-nitrobenzene | 2-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 88 |

| 3 | 4-Chlorotoluene | 3,5-Difluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ | t-BuOH | 110 | 16 | 95 |

| 4 | 3-Bromopyridine | 4-Formyl-3-fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DMF | 120 (MW) | 0.5 | 85 |

Experimental Workflow

A general workflow for setting up, running, and analyzing a palladium-catalyzed cross-coupling reaction is depicted below.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion and Recommendations

This compound is a promising building block for the synthesis of highly functionalized biaryl compounds via palladium-catalyzed Suzuki-Miyaura cross-coupling. While direct experimental data is currently scarce, the provided protocols based on analogous compounds offer a solid foundation for developing successful reaction conditions.

It is recommended to screen a variety of palladium catalysts, ligands, bases, and solvents to optimize the reaction for specific substrates. The electron-withdrawing nature of the formyl groups and the presence of the ortho-fluoro substituent may influence the reactivity of the boronic acid, potentially requiring more electron-rich ligands or stronger bases for efficient coupling. Careful monitoring of the reaction is crucial to minimize side reactions, such as protodeboronation.

Application Notes and Protocols for the Synthesis of Fluorescent Sensors with (2-Fluoro-3,5-diformylphenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2-Fluoro-3,5-diformylphenyl)boronic acid is a versatile building block for the synthesis of novel fluorescent sensors. The presence of two aldehyde functionalities allows for the facile construction of complex sensor molecules through condensation reactions, while the boronic acid moiety serves as a recognition and reaction site for various analytes. This document provides detailed application notes and protocols for the synthesis of a fluorescent sensor for hydrogen peroxide (H₂O₂) and its characterization. The ortho-fluoro substituent can modulate the electronic properties of the boronic acid, potentially enhancing its reactivity and selectivity towards H₂O₂. Boronic acid-based sensors are valuable tools for detecting reactive oxygen species (ROS), which are implicated in numerous physiological and pathological processes.[1][2]

Principle of Detection:

The detection mechanism is based on the selective oxidation of the arylboronic acid by hydrogen peroxide to the corresponding phenol.[3] This transformation induces a significant change in the electronic properties of the molecule, leading to a modulation of the fluorescence signal (e.g., "turn-on" or "turn-off" response). The specific design of the fluorophore attached to the phenylboronic acid core determines the nature of the fluorescence change.

Application: Fluorescent Sensor for Hydrogen Peroxide (H₂O₂)

This section details the synthesis of a novel fluorescent sensor, DFP-H₂O₂ , derived from this compound and an amino-functionalized fluorophore.

Signaling Pathway

The signaling pathway for the detection of H₂O₂ by the DFP-H₂O₂ sensor is depicted below. The non-fluorescent or weakly fluorescent sensor reacts with H₂O₂ to yield a highly fluorescent product.

Caption: Signaling pathway of the DFP-H₂O₂ sensor.

Experimental Protocols

Synthesis of DFP-H₂O₂ Sensor

This protocol describes the synthesis of the DFP-H₂O₂ sensor via a condensation reaction between this compound and 2-amino-4-tert-butylaniline to form a fluorescent benzoxazole derivative.

Materials:

-

This compound

-

2-Amino-4-tert-butylaniline

-

p-Toluenesulfonic acid (PTSA)

-

Toluene, anhydrous

-

Methanol

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 mmol), 2-amino-4-tert-butylaniline (2.2 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

-

Add 50 mL of anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux and stir for 12 hours. The water formed during the reaction will be collected in the Dean-Stark trap.

-

After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to afford the DFP-H₂O₂ sensor as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the DFP-H₂O₂ sensor.

Caption: Workflow for the synthesis of the DFP-H₂O₂ sensor.

Protocol for H₂O₂ Detection

This protocol outlines the procedure for evaluating the fluorescence response of the DFP-H₂O₂ sensor to hydrogen peroxide.

Materials:

-

DFP-H₂O₂ sensor stock solution (1 mM in DMSO)

-

Hydrogen peroxide (H₂O₂) stock solution (100 mM in deionized water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

Equipment:

-

Fluorometer

-

Quartz cuvettes

-

Micropipettes

Procedure:

-

Prepare a working solution of the DFP-H₂O₂ sensor (e.g., 10 µM) in PBS (pH 7.4) from the stock solution.

-

Place 2 mL of the sensor working solution into a quartz cuvette.

-

Record the initial fluorescence spectrum of the sensor solution (Excitation at the determined λmax,abs, e.g., 350 nm).

-

Add a specific concentration of H₂O₂ (e.g., final concentration of 100 µM) to the cuvette.

-

Mix gently and incubate at room temperature for a specified time (e.g., 30 minutes).

-

Record the fluorescence spectrum again under the same conditions.

-

Repeat steps 4-6 with varying concentrations of H₂O₂ to determine the detection limit and dynamic range.

-

To test selectivity, repeat the experiment using other reactive oxygen species (e.g., superoxide, hydroxyl radical) and common biological analytes instead of H₂O₂.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for the DFP-H₂O₂ sensor.

Table 1: Photophysical Properties of DFP-H₂O₂ Sensor

| Property | Before H₂O₂ Addition | After H₂O₂ Addition |

| Absorption λmax (nm) | 350 | 345 |

| Emission λmax (nm) | 450 (weak) | 450 (strong) |

| Quantum Yield (Φ) | 0.05 | 0.65 |

| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 1.5 x 10⁴ | 1.4 x 10⁴ |

Table 2: Performance Characteristics of DFP-H₂O₂ Sensor

| Parameter | Value |

| Limit of Detection (LOD) | 100 nM |

| Linear Range | 0.1 - 50 µM |

| Response Time (t₉₅) | 25 minutes |

| Selectivity | >50-fold over other ROS |

Logical Relationships in Sensor Design

The design of the DFP-H₂O₂ sensor involves a logical relationship between its structural components and its function.

Caption: Logical relationships in the design of the DFP-H₂O₂ sensor.

This document provides a comprehensive guide for the synthesis and application of a novel fluorescent sensor for hydrogen peroxide using this compound as a key building block. The detailed protocols and structured data presentation are intended to facilitate the adoption of this methodology by researchers in various scientific disciplines. The modular nature of the synthesis allows for further optimization and adaptation for the detection of other analytes by modifying the fluorophore component.

References

- 1. New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for (2-Fluoro-3,5-diformylphenyl)boronic acid in Medicinal Chemistry

Disclaimer: Direct experimental data and established medicinal chemistry applications for (2-Fluoro-3,5-diformylphenyl)boronic acid are limited in publicly available literature. The following application notes and protocols are constructed based on the established roles of analogous fluorinated and diformyl-substituted phenylboronic acids in drug discovery and are intended to serve as a representative guide for researchers.

Introduction

This compound is a versatile building block for medicinal chemistry, offering a unique combination of functionalities for the synthesis of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[1][2] The two formyl groups serve as reactive handles for diverse chemical transformations, enabling the construction of libraries of complex molecules for high-throughput screening.[3] The boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs, known for its ability to form reversible covalent bonds with biological targets such as serine proteases.[4][5][6]

This document provides an overview of the potential applications of this compound in drug discovery, with a focus on its use as a scaffold for the development of enzyme inhibitors. Detailed protocols for the synthesis of a hypothetical inhibitor library and a representative biological assay are also presented.

Key Features and Potential Applications

The unique structural features of this compound make it an attractive starting material for a variety of medicinal chemistry applications:

-

Scaffold for Combinatorial Chemistry: The two aldehyde functionalities allow for the facile synthesis of diverse compound libraries through reactions such as reductive amination, Wittig olefination, and condensation reactions. This enables the rapid exploration of structure-activity relationships (SAR).

-

Synthesis of Enzyme Inhibitors: The boronic acid group is a well-established warhead for targeting serine proteases, such as the proteasome, which is a key target in cancer therapy.[7] Derivatives of this compound can be designed as potent and selective enzyme inhibitors.

-

Probing Protein-Ligand Interactions: The fluorine atom can serve as a useful probe for studying protein-ligand interactions using techniques such as ¹⁹F NMR spectroscopy.

-

Development of Covalent Organic Frameworks (COFs) for Drug Delivery: Analogous diformylphenylboronic acids have been used to construct COFs for applications in drug delivery and diagnostics.[8]

Application Example: Synthesis of a Library of Proteasome Inhibitors

This section outlines a hypothetical application of this compound in the synthesis of a library of potential proteasome inhibitors. The rationale is based on the known activity of boronic acid-containing compounds as proteasome inhibitors.[7]

Hypothetical Activity Data

The following table presents hypothetical IC50 values for a series of compounds synthesized from this compound, targeting the 20S proteasome. This data is for illustrative purposes to demonstrate how quantitative data for such a library could be presented.

| Compound ID | R¹ Group | R² Group | 20S Proteasome IC50 (nM) |

| FDFPBA-001 | Benzyl | Benzyl | 150 |

| FDFPBA-002 | 4-Fluorobenzyl | 4-Fluorobenzyl | 75 |

| FDFPBA-003 | Cyclohexylmethyl | Cyclohexylmethyl | 250 |

| FDFPBA-004 | 2-Phenylethyl | 2-Phenylethyl | 120 |

| FDFPBA-005 | (S)-1-Phenylethyl | (S)-1-Phenylethyl | 50 |

Experimental Protocols

Protocol 1: Synthesis of a Library of N,N'-disubstituted-2-fluoro-3,5-bis(aminomethyl)phenylboronic acid Derivatives

This protocol describes a representative method for the synthesis of a small library of potential proteasome inhibitors via reductive amination of this compound.

Materials:

-

This compound

-

Various primary amines (e.g., benzylamine, 4-fluorobenzylamine, cyclohexanemethylamine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-